molecular formula C19H29NO2 B6001512 1-(2,2-dimethylpropanoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine

1-(2,2-dimethylpropanoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine

Cat. No.: B6001512
M. Wt: 303.4 g/mol
InChI Key: ZPZNPICPWSXYFL-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine is a chemical compound that has been widely studied for its potential application in scientific research. This compound is commonly referred to as DMPEP and is a member of the piperidine class of compounds. DMPEP has been shown to have a unique mechanism of action and a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of DMPEP is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor. This means that DMPEP prevents the reuptake of dopamine, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in a range of physiological processes, including mood, motivation, and reward.
Biochemical and Physiological Effects:
DMPEP has a wide range of biochemical and physiological effects, including increased dopamine levels in the brain, increased motivation, and improved cognitive function. DMPEP has also been shown to have potential as an antidepressant and anxiolytic, although further research is needed to fully understand its effects in these areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPEP for lab experiments is its relatively simple synthesis method. This makes it a cost-effective and readily available compound for researchers. However, one of the limitations of DMPEP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on DMPEP. One area of interest is in the development of DMPEP-based drugs for the treatment of depression and anxiety disorders. Another potential direction is in the study of DMPEP's effects on other neurotransmitters, such as serotonin and norepinephrine. Additionally, further research is needed to fully understand the mechanism of action of DMPEP and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of DMPEP involves several steps, including the reaction of 3-methoxyphenylacetonitrile with 2,2-dimethylpropanal to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the final product, DMPEP. The synthesis of DMPEP has been extensively studied and optimized, making it a relatively straightforward process.

Scientific Research Applications

DMPEP has been studied for a range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience, where DMPEP has been shown to have potential as a cognitive enhancer. DMPEP has also been studied for its potential application in the treatment of depression and anxiety disorders.

Properties

IUPAC Name

1-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-19(2,3)18(21)20-12-6-8-16(14-20)11-10-15-7-5-9-17(13-15)22-4/h5,7,9,13,16H,6,8,10-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNPICPWSXYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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